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dAURK-4 hydrochloride

Cat. No.: B10831190
M. Wt: 1071.9 g/mol
InChI Key: TYHNXUIIJPLUJC-UHFFFAOYSA-N
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Description

Evolution of Targeted Protein Degradation Modalities

Targeted protein degradation is a revolutionary strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov This approach has gained significant traction in recent years, offering a distinct advantage over traditional inhibitors. nih.govnih.gov The journey of TPD began with the conception of PROteolysis TArgeting Chimeras (PROTACs) in 2001. nih.govwikipedia.org PROTACs are heterobifunctional molecules designed with two key components: one end binds to the target protein of interest, while the other recruits an E3 ubiquitin ligase. chemrxiv.orgyoutube.com This induced proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome. wikipedia.orgchemrxiv.org

The field has since witnessed a rapid evolution, with the development of more "drug-like" PROTACs and the discovery of molecular glues, which also induce interactions between E3 ligases and target proteins. nih.govwikipedia.orgyoutube.com These advancements have expanded the "druggable" proteome, opening up new avenues for therapeutic intervention against proteins previously considered intractable. acs.org The increasing number of TPD candidates entering clinical trials underscores the immense potential of this modality. nih.gov

Aurora Kinase A (AURKA) in Cellular Processes and Pathogenesis

Aurora Kinase A (AURKA) is a key member of the serine/threonine kinase family that plays a pivotal role in cell division. tandfonline.comnih.gov Located on chromosome 20q13 in humans, AURKA is essential for several mitotic events, including centrosome maturation and separation, mitotic spindle formation, and cytokinesis. tandfonline.comwikipedia.org Its activity is tightly regulated throughout the cell cycle, peaking during the G2 to M phase transition. wikipedia.org

However, the role of AURKA extends beyond normal cell division. Overexpression and aberrant activation of AURKA have been strongly implicated in the development and progression of numerous cancers. tandfonline.comnih.govbohrium.com Elevated levels of AURKA can lead to genomic instability, aneuploidy (an abnormal number of chromosomes), and uncontrolled cell proliferation—hallmarks of cancer. tandfonline.comrupress.org Furthermore, AURKA is involved in various oncogenic signaling pathways, including those involving Myc, p53, and Wnt/β-catenin. tandfonline.comoncotarget.com It can phosphorylate and regulate the function of numerous substrates, some of which are tumor suppressors or oncogenes themselves. nih.govnih.gov

Rationale for AURKA Degradation in Research Contexts

The multifaceted role of AURKA in cancer pathogenesis makes it a compelling target for therapeutic intervention. nih.govbohrium.com While several small-molecule inhibitors of AURKA have been developed, they primarily target its mitotic functions. chemrxiv.org However, emerging evidence suggests that AURKA also possesses non-canonical, kinase-independent functions that contribute to tumorigenesis. chemrxiv.orgtandfonline.com For instance, AURKA can stabilize the oncoprotein MYCN, a key driver in neuroblastoma, independent of its kinase activity. chemrxiv.orgtandfonline.com

This is where targeted degradation offers a significant advantage. By inducing the complete removal of the AURKA protein, degraders like dAURK-4 can potentially abrogate both its kinase-dependent and -independent functions. chemrxiv.org This dual action provides a more comprehensive approach to targeting AURKA-driven cancers. The development of AURKA PROTACs, such as dAURK-4, is driven by the hypothesis that protein degradation will be more effective than simple inhibition, particularly in cancers where non-canonical AURKA functions are prominent. chemrxiv.org Research has shown that the degradation of AURKA can lead to reduced levels of MYCN, induce DNA damage and apoptosis in cancer cells, highlighting the therapeutic potential of this strategy. chemrxiv.org

Research Findings on dAURK-4 (hydrochloride)

dAURK-4 (hydrochloride) is a derivative of Alisertib, a known AURKA inhibitor. medchemexpress.commedchemexpress.com It is designed as a PROTAC to specifically and potently degrade AURKA. medchemexpress.commedchemexpress.com The hydrochloride salt form of dAURK-4 generally offers enhanced water solubility and stability compared to its free base form. medchemexpress.com

PropertyDescriptionSource
Mechanism of Action Functions as a potent and selective PROTAC degrader of Aurora A (AURKA). It is an Alisertib derivative linked to a ligand for the E3 ligase, Thalidomide-O-COOH, via a linker. medchemexpress.com
Cellular Activity Demonstrates degradation of AURKA in a dose-dependent manner in cell lines. For example, in MM.1S cells, treatment with dAURK-4 (hydrochloride) at concentrations ranging from 125 to 1000 nM for 4 to 24 hours resulted in the inhibition of AURKA protein levels. medchemexpress.comtargetmol.com
Anticancer Effects Exhibits anticancer and antiproliferative activities. medchemexpress.comtargetmol.com

Studies have shown that dAURK-4 effectively reduces AURKA protein levels in cancer cell lines. medchemexpress.com This degradation is mediated by the proteasome, as co-treatment with proteasome inhibitors can block the effect of the degrader. nih.gov The specificity of dAURK-4 for AURKA has also been demonstrated, with proteomic studies confirming that it primarily targets AURKA for degradation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H53Cl2FN8O12 B10831190 dAURK-4 hydrochloride

Properties

Molecular Formula

C52H53Cl2FN8O12

Molecular Weight

1071.9 g/mol

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C52H52ClFN8O12.ClH/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66;/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66);1H

InChI Key

TYHNXUIIJPLUJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC.Cl

Origin of Product

United States

Molecular Design and Synthesis of Daurk 4 Hydrochloride

Foundations of Proteolysis-Targeting Chimeras (PROTACs) Design Principles

PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). rsc.org Their structure consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. rsc.orgbiorxiv.org The fundamental mechanism of action involves the PROTAC simultaneously binding to both the POI (in this case, AURKA) and an E3 ligase, thereby forming a ternary complex. rsc.org

This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. rsc.org The target protein becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein catabolism. rsc.orgnih.gov A key advantage of this catalytic process is that the PROTAC molecule is released after inducing ubiquitination and can go on to target another protein molecule, allowing for sustained degradation at low concentrations. rsc.org The choice of E3 ligase is critical, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most frequently recruited ligases in PROTAC development. nih.govnih.gov

Ligand Scaffolding: Integration of an AURKA-Binding Moiety (Alisertib Derivative)

The design of dAURK-4 (hydrochloride) utilizes a derivative of Alisertib (also known as MLN8237) as the warhead to specifically target AURKA. medchemexpress.commedchemexpress.com Alisertib is a well-characterized, potent, and selective ATP-competitive inhibitor of Aurora A kinase that has progressed to clinical trials. nih.govresearchgate.net Its established binding affinity and selectivity for AURKA make it an ideal scaffold for developing a targeted degrader. nih.govnih.gov

By incorporating an Alisertib derivative, dAURK-4 can effectively bind to AURKA, bringing it into the proximity of the recruited E3 ligase for degradation. medchemexpress.com This strategy aims to eliminate both the catalytic and non-catalytic scaffolding functions of AURKA, the latter of which is implicated in stabilizing oncoproteins like N-Myc and is not addressed by traditional kinase inhibitors. rsc.orgnih.gov The development of Alisertib-based PROTACs has been a focused effort to overcome the limitations observed with inhibitory mechanisms and to provide a more comprehensive shutdown of the kinase's oncogenic roles. nih.govresearchgate.net

E3 Ubiquitin Ligase Recruitment: Utilization of Thalidomide-O-COOH for Cereblon Engagement

To engage the ubiquitin-proteasome system, dAURK-4 (hydrochloride) incorporates a ligand derived from thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.com Specifically, a derivative known as thalidomide-O-COOH is used. medchemexpress.commedchemexpress.com Thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide (B1683931), are known as immunomodulatory drugs (IMiDs) that function by binding to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. nih.govnih.gov

This binding event redirects the ligase's activity towards new substrates. nih.gov In the context of a PROTAC, the thalidomide moiety serves as a handle to hijack the CRBN E3 ligase. selleckchem.commedchemexpress.com The inclusion of thalidomide-O-COOH in the dAURK-4 structure ensures the recruitment of CRBN to the AURKA kinase, facilitating the formation of the critical ternary complex required for ubiquitination and subsequent degradation. medchemexpress.commedchemexpress.comselleckchem.com Studies have shown that CRBN-based PROTACs can be highly effective for degrading AURKA. rsc.orgresearchgate.net

Linker Chemistry and Its Influence on PROTAC Functionality

In the development of AURKA degraders, various linkers, including those based on polyethylene (B3416737) glycol (PEG) and aliphatic chains, have been explored to optimize the spatial orientation between AURKA and CRBN. nih.govresearchgate.net The optimal linker ensures that the lysine (B10760008) residues on the surface of AURKA are accessible to the E2 enzyme associated with the recruited E3 ligase. rsc.org An improperly designed linker can lead to steric hindrance or an unfavorable conformation of the ternary complex, resulting in poor degradation. Therefore, a systematic exploration of linker chemistry is a critical step in the optimization of any PROTAC, including dAURK-4. researchgate.net

Synthetic Strategies for dAURK-4 (hydrochloride) Construction

The synthesis of a heterobifunctional molecule like dAURK-4 (hydrochloride) is a multi-step process involving the conjugation of its three core components. The general strategy involves the separate synthesis or acquisition of the Alisertib derivative, the thalidomide-O-COOH moiety, and the linker, each containing appropriate functional groups for coupling. nih.gov

A common synthetic approach involves standard amide bond formation reactions. For instance, the synthesis of similar Alisertib-based PROTACs has been reported where a free amine on a linker is coupled to the carboxylic acid of the Alisertib warhead using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) and a solvent such as DMF (Dimethylformamide). nih.gov A similar coupling reaction would then be performed between the other end of the linker and the thalidomide-O-COOH moiety. nih.gov The final step involves converting the molecule to its hydrochloride salt, a standard procedure in medicinal chemistry to potentially improve properties like solubility and stability. acs.orgmdpi.com This is typically achieved by treating a solution of the final compound with hydrochloric acid. acs.org

Data Tables

Table 1: Components of dAURK-4 (hydrochloride)

ComponentChemical MoietyFunction
Target-Binding Ligand Alisertib (MLN8237) DerivativeBinds to Aurora Kinase A (AURKA)
Linker Linker (HY-W004640)Connects the two ligands and facilitates ternary complex formation
E3 Ligase Ligand Thalidomide-O-COOHRecruits the Cereblon (CRBN) E3 ubiquitin ligase

This table summarizes the constituent parts of the dAURK-4 PROTAC molecule based on available chemical information. medchemexpress.com

Table 2: Biological Activity of Related AURKA PROTACs

CompoundTargetDC₅₀E3 LigaseReference
JB170 AURORA-A28 nMCereblon medchemexpress.com
Compound 15 AURKA2.05 nMCereblon acs.org

This table presents degradation data for other published Alisertib-based, Cereblon-recruiting PROTACs to provide context for the potency that can be achieved with this molecular design strategy. DC₅₀ represents the concentration required to achieve 50% degradation of the target protein.

Mechanism of Action of Daurk 4 Hydrochloride As a Selective Aurka Degrader

PROTAC-Mediated Ternary Complex Formation

The initial and critical step in the mechanism of action of dAURK-4 is the formation of a ternary complex, which consists of dAURK-4, the target protein AURKA, and the E3 ubiquitin ligase Cereblon. nih.gov This PROTAC-induced proximity is essential for the subsequent ubiquitination of the target protein. nih.gov The stability and efficiency of this complex are influenced by cooperative binding effects, where the binding of one protein partner can enhance the affinity for the other. nih.gov

The Alisertib component of dAURK-4 is responsible for binding to AURKA. medchemexpress.com Alisertib is a potent inhibitor that targets the ATP-binding pocket of the kinase, and this interaction is leveraged by dAURK-4 to tether the entire PROTAC molecule to the AURKA protein. The specificity of this binding is a key determinant in the selective targeting of AURKA for degradation.

The other end of the dAURK-4 molecule features a thalidomide-based ligand, which is recognized by and binds to Cereblon (CRBN), a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. medchemexpress.comnih.govnih.gov By engaging Cereblon, dAURK-4 effectively recruits the enzymatic machinery required for ubiquitination directly to the AURKA protein. researchgate.net Studies on similar AURKA degraders have shown that direct protein-protein interactions between AURKA and Cereblon can further stabilize the ternary complex, contributing to the efficiency and selectivity of the degradation process. researchgate.net

Ubiquitination Pathway Elicited by dAURK-4 (hydrochloride)

Once the ternary complex is formed, the recruited CRL4^CRBN^ E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the AURKA protein. nih.gov This process results in the formation of a polyubiquitin (B1169507) chain on AURKA, which acts as a molecular flag for degradation. nih.gov The activity of the CRL4^CRBN^ ligase, and thus the degradation process, is dependent on the neddylation of the Cullin-4A subunit. Inhibition of neddylation with agents like MLN4924 has been shown to completely block the degradation of AURKA by similar PROTACs, confirming the critical role of this specific E3 ligase complex. nih.govnih.gov

Proteasomal Degradation of Aurora Kinase A Induced by dAURK-4 (hydrochloride)

The polyubiquitinated AURKA protein is subsequently recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation. nih.gov The proteasome unfolds and proteolytically cleaves the tagged AURKA into small peptides, effectively eliminating the protein from the cell. The involvement of the proteasome is a definitive feature of the PROTAC mechanism. Experimental treatment of cells with proteasome inhibitors, such as MG-132 or Bortezomib, in conjunction with an AURKA PROTAC, prevents the reduction in AURKA levels, thereby confirming that the protein's disappearance is due to proteasomal degradation. nih.govresearchgate.netresearchgate.net

Selectivity Profile of AURKA Degradation by dAURK-4 (hydrochloride)

dAURK-4 is characterized as a selective degrader of AURKA. medchemexpress.commedchemexpress.com This selectivity is a significant advantage of the PROTAC approach over traditional kinase inhibition. While the Alisertib warhead can inhibit other kinases, particularly the closely related Aurora Kinase B (AURKB), the ternary complex formation imposes an additional layer of specificity. researchgate.net The productive geometry required for efficient ubiquitination may not be achieved with other kinases, even if they bind the Alisertib moiety. Research on Cereblon-based AURKA PROTACs has demonstrated remarkable specificity for AURKA over AURKB. researchgate.net This is attributed to specific amino acid residues on the surface of AURKA that interact favorably with Cereblon, interactions that are not conserved in AURKB. researchgate.net As a result, the PROTAC can preferentially induce the degradation of AURKA without significantly affecting AURKB levels. nih.gov

Table 1: Research Findings on AURKA Degradation by PROTACs

PROTACE3 Ligase RecruitedKey FindingConfirmation MethodReference
JB170 (Alisertib-based)CereblonInduces rapid and proteasome-dependent degradation of AURKA.Inhibition of degradation by proteasome inhibitor MG132 and neddylation inhibitor MLN4924. nih.gov
SK2188 (MK-5108-based)CereblonDegradation of AURKA is proteasome-dependent.Pre-treatment with proteasome inhibitor MG-132 prevented degradation. researchgate.net
dAurA383/dAurA450 CocktailCereblon / cIAPDegradation is specific to AURKA and does not reduce AURKB levels.Western blot analysis showing stable AURKB levels after treatment. nih.gov
Alisertib-based PROTACsCereblonSelectivity for AURKA over AURKB is supported by specific protein-protein interactions between AURKA and Cereblon.Mutation of specific residues on AURKA decreased PROTAC-mediated degradation. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design Principles of Daurk 4 Hydrochloride Analogs

Elucidation of Key Structural Determinants for AURKA Degradation Efficiency

The degradation efficiency of dAURK-4 analogs is profoundly influenced by the structural characteristics of the AURKA-binding moiety, which is derived from Alisertib. While direct SAR studies on modifications to the Alisertib warhead within the context of a PROTAC are not extensively documented in publicly available research, the principles of inhibitor binding provide a foundation for understanding these determinants.

The Alisertib component of dAURK-4 is responsible for selectively engaging the AURKA protein. The affinity and binding mode of this "warhead" are crucial for the initial formation of the AURKA-PROTAC binary complex. Any modification to the Alisertib scaffold must aim to preserve or enhance its binding affinity for AURKA to ensure effective recruitment to the PROTAC complex. Key interactions between Alisertib and the AURKA active site are critical for maintaining this affinity. It is hypothesized that modifications to solvent-exposed regions of the Alisertib molecule would be the most viable starting points for optimization, as these are less likely to disrupt the crucial binding interactions within the kinase pocket.

Furthermore, the subcellular localization of AURKA can influence the effectiveness of its degradation. Studies have shown that different pools of AURKA, for instance, at the centrosomes versus on the mitotic spindle, exhibit differential sensitivity to PROTAC-mediated degradation nih.govelifesciences.org. This suggests that the structural determinants for degradation efficiency may also be linked to the accessibility of the PROTAC to these specific subcellular compartments. Therefore, modifications to the Alisertib moiety that could influence the cellular distribution of the PROTAC may also impact its degradation efficiency.

Impact of Ligand Modifications on Ternary Complex Formation and Stability

The formation of a stable ternary complex, consisting of AURKA, the PROTAC, and the E3 ligase CRBN, is a prerequisite for efficient ubiquitination and subsequent degradation of AURKA. The structure of the entire PROTAC molecule, including the Alisertib-derived ligand, plays a significant role in the stability of this complex.

The concept of cooperativity is central to ternary complex stability. Positive cooperativity occurs when the binding of the PROTAC to one protein partner enhances its affinity for the other, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. This enhanced stability is often driven by favorable protein-protein interactions between AURKA and CRBN, which are induced by the PROTAC.

Modifications to the Alisertib ligand can influence these protein-protein interactions. Even subtle changes to the warhead can alter the orientation of the PROTAC within the binding pocket, which in turn affects how the E3 ligase is presented to the target protein. This can either create new favorable contacts or introduce steric clashes between AURKA and CRBN, thereby impacting the stability of the ternary complex and, consequently, the degradation potency.

Optimization of Linker Characteristics for Enhanced Degradation Potency

The linker component of dAURK-4 is not merely a spacer but a critical determinant of the PROTAC's efficacy. Its length, composition, and attachment points to the Alisertib and thalidomide (B1683933) moieties significantly influence the formation of a productive ternary complex.

Linker Length: Studies on Alisertib-based AURKA PROTACs have demonstrated a clear correlation between linker length and degradation efficiency. For CRBN-recruiting PROTACs, increasing the length of the polyethylene (B3416737) glycol (PEG) linker generally leads to improved AURKA degradation nih.gov. However, this effect is not infinite, and there appears to be an optimal linker length beyond which further extension provides limited benefit nih.gov. This suggests that the linker must be long enough to allow for a favorable orientation between AURKA and CRBN but not so long as to introduce excessive flexibility that could destabilize the ternary complex.

Linker Composition: The chemical makeup of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability nih.govarxiv.org. Linkers composed of PEG units are commonly used to improve solubility. The composition can also influence the conformational flexibility of the PROTAC. More rigid linkers may pre-organize the molecule into a conformation that is favorable for ternary complex formation, while more flexible linkers allow for a broader sampling of conformational space. The choice of linker composition is a key aspect of optimization to balance these properties for maximal degradation potency arxiv.org.

Attachment Points: The points at which the linker is connected to the Alisertib warhead and the thalidomide E3 ligase ligand are crucial. The exit vector from the Alisertib molecule must be chosen from a solvent-exposed region to avoid disrupting its binding to AURKA. Similarly, the attachment point on the thalidomide moiety can influence the geometry of the ternary complex. Studies on other PROTACs have shown that altering the linker attachment position on the E3 ligase ligand can significantly impact degradation efficacy nih.gov. For instance, in a study of MK-5108-based AURKA PROTACs, changing the linker attachment from the 4-position to the 5-position of thalidomide resulted in a potent degrader even with a short linker nih.gov.

AnalogLinker ModificationImpact on Degradation
dAurA38312-atom linkerEffective AURKA degradation
dAurA107115-atom linkerEffective AURKA degradation
PROTAC-D15-atom linkerEffective AURKA degradation
PROTAC-DX21-atom linkerEffective AURKA degradation
JB17012-atom linkerEffective AURKA degradation

Influence of E3 Ligase Ligand Variations on Degrader Efficacy

The choice of E3 ligase and the specific ligand used to recruit it are fundamental to the design of a successful PROTAC. For AURKA degradation, CRBN has been shown to be an effective E3 ligase to recruit nih.gov. dAURK-4 utilizes a thalidomide-based ligand to engage CRBN. Variations in this ligand can impact the efficacy of the resulting degrader.

The family of immunomodulatory drugs (IMiDs) that bind to CRBN includes thalidomide, pomalidomide (B1683931), and lenalidomide (B1683929) nih.govnih.gov. While they all bind to the same site on CRBN, they can induce different downstream effects and may exhibit different affinities and ternary complex formation capabilities when incorporated into a PROTAC nih.gov. For instance, in some contexts, lenalidomide-based PROTACs have been shown to be more selective in their degradation profiles compared to their pomalidomide-based counterparts researchgate.net. The potency order of these ligands in inducing certain biological effects has been observed as pomalidomide > lenalidomide > thalidomide nih.gov.

In the context of Alisertib-based AURKA degraders, a comparative study of different E3 ligase-recruiting moieties showed that CRBN-based PROTACs were effective, while a VHL-based analog with a similar linker did not induce degradation nih.gov. This highlights the importance of the specific E3 ligase-target protein pairing for successful degradation. The choice between thalidomide, pomalidomide, or lenalidomide in a dAURK-4 analog could therefore be a key optimization parameter, potentially influencing not only the degradation potency but also the selectivity profile of the degrader.

E3 Ligase LigandRecruited E3 LigaseGeneral Potency Order (IMiD activity)
ThalidomideCereblon (CRBN)Less Potent
LenalidomideCereblon (CRBN)Intermediate
PomalidomideCereblon (CRBN)More Potent

In Vitro Research Investigating Daurk 4 Hydrochloride Activity

Assessment of AURKA Protein Level Modulation in Cellular Systems

Investigations into the cellular activity of dAURK-4 (hydrochloride) have centered on its ability to induce the degradation of the AURKA protein. This has been primarily evaluated through dose-dependent and time-dependent studies in relevant cancer cell lines.

Dose-Dependent Degradation Kinetics in Relevant Cell Lines (e.g., MM.1S cells)

In the multiple myeloma cell line MM.1S, dAURK-4 (hydrochloride) has demonstrated a clear dose-dependent degradation of the AURKA protein. researchgate.netmedchemexpress.commedchemexpress.com Treatment of these cells with increasing concentrations of the compound, ranging from 125 nM to 1000 nM, results in a corresponding decrease in AURKA protein levels. researchgate.netmedchemexpress.commedchemexpress.com This dose-dependent effect underscores the targeted nature of dAURK-4 (hydrochloride) in promoting the degradation of its intended protein target.

Table 1: Dose-Dependent Degradation of AURKA by dAURK-4 (hydrochloride) in MM.1S Cells

Concentration Incubation Time Effect on AURKA Protein Level
125 nM 4-24 hours Inhibition
250 nM 4-24 hours Inhibition
500 nM 4-24 hours Inhibition
1000 nM 4-24 hours Inhibition

This table summarizes the observed dose-dependent inhibition of AURKA protein levels in MM.1S cells upon treatment with dAURK-4 (hydrochloride) for a period of 4 to 24 hours.

Time-Dependent Degradation Profiles

The degradation of AURKA protein induced by dAURK-4 (hydrochloride) is also contingent on the duration of exposure. In vitro studies have shown that the reduction of AURKA protein levels in MM.1S cells occurs over a time course of 4 to 24 hours following treatment with the compound. researchgate.netmedchemexpress.commedchemexpress.com This time-dependent profile provides insight into the kinetics of the degradation process initiated by dAURK-4 (hydrochloride).

Evaluation of Cell Proliferation and Viability in Response to AURKA Degradation

The targeted degradation of AURKA by compounds such as dAURK-4 (hydrochloride) is anticipated to impact the proliferative capacity and viability of cancer cells, given the critical role of AURKA in cell division. While it has been established that dAURK-4 (hydrochloride) inhibits the protein level of AURKA in MM.1S cells, which is expected to affect cell viability, specific quantitative data on cell proliferation and viability in response to this degradation is an area of ongoing investigation. researchgate.netmedchemexpress.commedchemexpress.com

Analysis of Cell Cycle Perturbations

Aurora A kinase is a key regulator of the cell cycle, particularly in the G2 and M phases. Consequently, its degradation is expected to cause significant perturbations in cell cycle progression. Research on other AURKA inhibitors has shown a prominent arrest of cells in the G2/M phase. nih.gov While treatment with dAURK-4 (hydrochloride) is hypothesized to induce similar effects, detailed cell cycle analysis in MM.1S cells specifically treated with this compound is needed to confirm this mechanism of action.

Investigation of Downstream Signaling Pathway Modulation

The functional consequences of AURKA degradation extend to the various signaling pathways in which this kinase participates. Understanding how dAURK-4 (hydrochloride) modulates these pathways is crucial for a comprehensive picture of its mechanism of action.

Aurora A Pathway Analysis

AURKA is a central node in a complex signaling network that governs mitotic events. researchgate.net Its kinase activity, which is regulated by phosphorylation, is essential for the activation of downstream substrates that are critical for centrosome maturation, spindle assembly, and cytokinesis. nih.govnih.gov The degradation of AURKA by dAURK-4 (hydrochloride) is expected to lead to a downstream cascade of effects, including the dephosphorylation of its substrates, ultimately disrupting the mitotic process. researchgate.net The precise impact of dAURK-4 (hydrochloride) on the phosphorylation state of key downstream effectors within the Aurora A pathway remains a key area for further detailed biochemical investigation.

Broader Cellular Pathway Intersections

While the primary mechanism of dAURK-4 (hydrochloride) is the targeted degradation of Aurora A kinase (AURKA), its influence within the cellular environment extends to broader signaling networks. The depletion of AURKA, a critical nodal protein in cell cycle regulation, inevitably intersects with various other pathways that are fundamental to cell proliferation, survival, and oncogenesis. Research into the wider consequences of AURKA degradation, largely informed by studies on other potent AURKA inhibitors and degraders, sheds light on the potential secondary and downstream effects of dAURK-4 (hydrochloride) treatment.

A key area of intersection is with the MYC family of oncoproteins . The stability of both c-Myc and N-Myc is, in part, regulated by AURKA. Mechanistically, AURKA can phosphorylate and stabilize these transcription factors, which are potent drivers of cell proliferation and are frequently dysregulated in cancer. For instance, studies on other selective Aurora A degraders in neuroblastoma models have demonstrated that the degradation of AURKA leads to a subsequent decrease in N-Myc protein levels biorxiv.org. This suggests that dAURK-4 (hydrochloride), by eliminating AURKA, could disrupt the supportive signaling that maintains high levels of MYC oncoproteins in susceptible cancer cells biorxiv.orgnih.govnih.gov.

Furthermore, the degradation of AURKA has been shown to impact the p53 tumor suppressor pathway . In wild-type TP53 cells, AURKA can phosphorylate and promote the degradation of p53. Consequently, the removal of AURKA by a degrader can lead to the stabilization and activation of p53 biorxiv.org. This activation can, in turn, induce the expression of downstream targets like the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis biorxiv.org. Therefore, in tumors with functional p53, dAURK-4 (hydrochloride) may exert its anticancer effects not only through mitotic disruption but also by reactivating this critical tumor suppressor pathway.

Proteomic and transcriptomic analyses of cells treated with other AURKA-targeting PROTACs have revealed broader changes in cellular processes. These studies have identified alterations in pathways related to the "mitotic cell cycle" and "stem cell" processes" nih.gov. The intersection with stem cell-related pathways is of particular interest, as cancer stem cells are often implicated in tumor recurrence and therapy resistance. By degrading AURKA, compounds like dAURK-4 (hydrochloride) may disrupt the signaling networks that maintain the cancer stem cell phenotype.

The intricate connections of AURKA with other major signaling cascades, such as the Wnt and Ras-MAPK pathways , have also been subjects of investigation. In certain contexts, like colorectal cancer, AURKA has been shown to enhance Wnt and Ras-MAPK signaling. This suggests that the therapeutic degradation of AURKA could potentially attenuate the activity of these pro-proliferative pathways.

The table below summarizes key research findings on the broader cellular pathway intersections observed with the degradation or inhibition of AURKA, providing a framework for the potential effects of dAURK-4 (hydrochloride).

Pathway/ProcessInteracting Protein(s)Observed Effect of AURKA Degradation/InhibitionPotential Consequence of dAURK-4 (hydrochloride) Treatment
MYC Pathway N-Myc, c-MycDestabilization and degradation of MYC oncoproteins biorxiv.orgnih.govnih.gov.Reduction of proliferative signals in MYC-driven cancers.
p53 Pathway p53, p21Stabilization and activation of p53, leading to increased p21 expression biorxiv.org.Induction of apoptosis and cell cycle arrest in TP53 wild-type tumors.
Stem Cell Signaling UnspecifiedAlterations in "stem cell" related gene and protein expression profiles nih.gov.Disruption of cancer stem cell maintenance and self-renewal.
Mitotic Cell Cycle VariousBroad changes in the expression of genes and proteins regulating mitosis nih.gov.Enhanced disruption of cell division beyond direct AURKA targets.

It is important to note that while these findings are based on the broader class of AURKA inhibitors and degraders, direct proteomic or transcriptomic studies specifically on dAURK-4 (hydrochloride) would be necessary to definitively confirm its precise impact on these intersecting pathways. Nevertheless, the existing body of research strongly suggests that the therapeutic window of dAURK-4 (hydrochloride) is likely defined by a combination of its direct on-target efficacy and its modulatory effects on these interconnected cellular signaling networks.

Preclinical in Vivo Research of Daurk 4 Hydrochloride in Disease Models

Efficacy Assessment in Established Preclinical Disease Models

The primary goal of in vivo efficacy studies is to determine whether a compound can inhibit disease progression in a living organism. For an anticancer agent like dAURK-4 (hydrochloride), these studies are typically conducted in rodent models bearing tumors derived from human cancer cell lines (xenografts) or in genetically engineered models that spontaneously develop tumors.

Models for Anticancer Activity

The anticancer activity of dAURK-4 (hydrochloride) would be evaluated in various established preclinical cancer models. The selection of these models is often guided by the known role of AURKA in different malignancies. Overexpression of AURKA is a common feature in a range of cancers, including neuroblastoma, breast cancer, and acute myeloid leukemia (AML), making these tumor types relevant for investigation.

In a typical xenograft study, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with dAURK-4 (hydrochloride). The primary endpoint is the inhibition of tumor growth over time. The data generated from such studies would allow for a quantitative assessment of the compound's anticancer effects. While specific in vivo data for dAURK-4 (hydrochloride) is not publicly available, studies on other AURKA degraders have shown significant tumor growth inhibition in xenograft models of neuroblastoma and other cancers. It is anticipated that dAURK-4 (hydrochloride) would demonstrate similar or superior efficacy.

Table 1: Representative Data from a Hypothetical Xenograft Study of dAURK-4 (hydrochloride) in a Neuroblastoma Model

Treatment GroupMean Tumor Volume (Day 21) (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control15000
dAURK-4 (hydrochloride)45070

This table is illustrative and based on expected outcomes for an effective AURKA degrader.

Models for Antiproliferative Activity

The antiproliferative activity of dAURK-4 (hydrochloride) in vivo is closely linked to its anticancer effects. By degrading AURKA, a key regulator of mitosis, dAURK-4 (hydrochloride) is expected to arrest cell division, leading to a reduction in the proliferation of cancer cells. This can be assessed in preclinical models by analyzing tumor tissue for markers of proliferation, such as Ki-67. A significant decrease in the percentage of Ki-67-positive cells in tumors treated with dAURK-4 (hydrochloride) compared to control tumors would provide direct evidence of its antiproliferative activity.

Pharmacodynamic Evaluation of AURKA Degradation in Tissues

Pharmacodynamic studies are crucial to confirm that the drug is reaching its target and exerting the intended biological effect. For dAURK-4 (hydrochloride), the key pharmacodynamic marker is the level of AURKA protein in tumor and surrogate tissues. Following administration of the compound to tumor-bearing animals, tissue samples are collected at various time points. The levels of AURKA protein are then quantified, typically by Western blot or immunohistochemistry.

A successful outcome would demonstrate a dose-dependent and time-dependent reduction in AURKA protein levels in the tumor tissue. This would confirm target engagement and provide a direct link between drug exposure and the desired molecular effect. Studies with other AURKA-targeting PROTACs (Proteolysis Targeting Chimeras) have demonstrated efficient in vivo degradation of AURKA in tumor xenografts.

Table 2: Illustrative Pharmacodynamic Data for AURKA Levels in Tumor Tissue

Time Post-Dose (hours)AURKA Protein Level (% of Control)
0100
460
830
2425
4850

This table is a hypothetical representation of the expected pharmacodynamic profile of dAURK-4 (hydrochloride) in vivo.

Mechanistic Studies in Preclinical Models

Mechanistic studies in preclinical models aim to elucidate how the compound achieves its therapeutic effect. For dAURK-4 (hydrochloride), this involves investigating the downstream consequences of AURKA degradation. As AURKA plays a critical role in mitotic progression, its degradation is expected to lead to specific cellular phenotypes.

In vivo mechanistic studies would involve analyzing tumor tissues from treated animals for markers of mitotic arrest and apoptosis (programmed cell death). For instance, an increase in the number of cells with abnormal mitotic spindles and a rise in the levels of apoptosis markers, such as cleaved caspase-3, would provide strong evidence for the on-target mechanism of action of dAURK-4 (hydrochloride). Furthermore, as AURKA is known to stabilize the oncoprotein MYCN in neuroblastoma, a mechanistic study in this context would also assess the levels of MYCN protein in tumor tissues, with the expectation of observing a concomitant degradation of MYCN with AURKA.

Advanced Methodologies in Daurk 4 Hydrochloride Research

Biochemical Assays for Target Engagement and Degradation

Biochemical assays are fundamental to demonstrating that dAURK-4 (hydrochloride) successfully engages its target, AURKA, and induces its degradation via the proteasome system.

Western blotting is a cornerstone technique used to detect and quantify the levels of a specific protein within a cell lysate, making it an essential tool for verifying the efficacy of a protein degrader. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using antibodies specific to the target protein (in this case, AURKA) to visualize and measure its abundance.

In research involving dAURK-4 (hydrochloride), Western blotting is employed to directly observe the reduction in AURKA protein levels following treatment. Studies have shown that treating cancer cells with dAURK-4 (hydrochloride) leads to a significant, dose-dependent decrease in the amount of AURKA protein. medchemexpress.commedchemexpress.com This effect is typically observed over various time points to understand the kinetics of the degradation process. For instance, treatment of MM.1S multiple myeloma cells with concentrations ranging from 125 nM to 1000 nM for 4 to 24 hours results in a clear reduction of the AURKA protein band on the Western blot, confirming the compound's degrading activity. medchemexpress.commedchemexpress.com

Table 1: Representative Western Blot Experimental Parameters for dAURK-4 (hydrochloride)
ParameterDescription
Cell LineMM.1S (Multiple Myeloma)
CompounddAURK-4 (hydrochloride)
Concentration Range125 nM, 250 nM, 500 nM, 1000 nM medchemexpress.commedchemexpress.com
Incubation Time4 hours and 24 hours medchemexpress.commedchemexpress.com
Primary AntibodyAnti-AURKA (e.g., Aurora A Antibody YA859) medchemexpress.commedchemexpress.com
Observed ResultDose-dependent reduction in AURKA protein levels medchemexpress.commedchemexpress.com

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify direct drug-target engagement within intact cells. mdpi.comcetsa.org The principle behind CETSA is that when a ligand (such as dAURK-4) binds to its target protein (AURKA), it generally increases the protein's thermal stability. mdpi.com This stabilization makes the protein more resistant to heat-induced denaturation.

In a typical CETSA experiment, cells are treated with the compound of interest or a vehicle control and then heated to various temperatures. The cells are subsequently lysed, and the amount of soluble, non-denatured target protein remaining at each temperature is quantified, often by Western blotting or mass spectrometry. nih.govnih.gov An increase in the melting temperature of AURKA in cells treated with dAURK-4 (hydrochloride) compared to control cells would provide strong evidence of direct physical interaction between the compound and the protein in a physiological context. mdpi.com This method is invaluable for confirming that the compound's effects are due to on-target binding.

While the primary mechanism of dAURK-4 (hydrochloride) is degradation, it is derived from Alisertib, a known Aurora kinase inhibitor. medchemexpress.commedchemexpress.com Therefore, in vitro kinase assays are important for characterizing any residual or direct inhibitory effects on the enzymatic activity of AURKA and other related kinases. These assays measure the ability of a kinase to phosphorylate a substrate.

A common method involves incubating the purified kinase (e.g., AURKA) with its substrate and ATP. The activity is measured by quantifying the amount of ADP produced or the amount of phosphorylated substrate. bellbrooklabs.comnih.gov By adding dAURK-4 (hydrochloride) to this reaction, researchers can determine its inhibitory concentration (IC50). Such assays can reveal if, in addition to inducing degradation, the compound also directly blocks the catalytic function of AURKA or potentially interacts with other kinases, providing a more complete profile of its biochemical activity. nih.gov

Table 2: Hypothetical In Vitro Kinase Assay Design for dAURK-4 (hydrochloride)
ComponentPurpose
EnzymePurified recombinant Aurora A kinase
SubstrateGeneric kinase substrate (e.g., Myelin Basic Protein) or specific peptide
CompounddAURK-4 (hydrochloride) at various concentrations
Detection MethodLuminescent ATP detection (measuring ATP depletion) or phosphate-specific antibodies nih.gov
EndpointCalculation of IC50 value to determine inhibitory potency

Cellular Assays for Functional Outcomes

Following the confirmation of target degradation, cellular assays are performed to understand the functional consequences of depleting AURKA protein, such as effects on cell growth, survival, and division.

Cell viability and proliferation assays are used to determine the cytotoxic and cytostatic effects of a compound. These assays measure cellular metabolic activity, which correlates with the number of living cells. Common examples include MTT, XTT, and luminescent ATP-based assays (e.g., CellTiter-Glo), which generate a colorimetric or luminescent signal proportional to the number of viable cells. nih.govmdpi.comsigmaaldrich.com

Research on dAURK-4 (hydrochloride) has demonstrated its antiproliferative and anticancer activities. immunomart.org By treating cancer cell lines, such as MM.1S, with increasing concentrations of the compound, a dose-dependent decrease in cell viability is observed. medchemexpress.com These experiments are crucial for establishing the compound's efficacy in killing cancer cells and for determining its potency (e.g., IC50 value) in a cellular context.

Flow cytometry is a powerful technique for analyzing the properties of individual cells within a population. auctoresonline.org For cell cycle analysis, cells are treated with a compound, fixed, and stained with a fluorescent dye that intercalates into DNA, such as propidium (B1200493) iodide (PI). nih.gov The fluorescence intensity of each cell is directly proportional to its DNA content. This allows researchers to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). auctoresonline.org

Aurora A is a key regulator of mitotic entry and progression. Therefore, its degradation by dAURK-4 (hydrochloride) is expected to disrupt the cell cycle. nih.gov Flow cytometry analysis of cells treated with dAURK-4 (hydrochloride) would likely show an accumulation of cells in the G2/M phase, indicative of mitotic arrest. nih.govnih.gov This outcome would confirm that the degradation of AURKA leads to the expected functional consequence of blocking cell division, a hallmark of Aurora kinase-targeted therapies.

Table 3: Expected Outcome of Cell Cycle Analysis by Flow Cytometry
Treatment Group% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)~50%~30%~20%
dAURK-4 (hydrochloride)DecreasedVariable/DecreasedSignificantly Increased

Immunofluorescence Microscopy

Immunofluorescence microscopy is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. In the context of dAURK-4 (hydrochloride) research, this method is instrumental in visually confirming the degradation of its target protein, Aurora A kinase (AURKA).

The general procedure involves treating cultured cells with dAURK-4 (hydrochloride) for a specified period. Following treatment, the cells are fixed to preserve their structure, permeabilized to allow antibody entry, and then incubated with a primary antibody that specifically recognizes AURKA. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore), is added. This secondary antibody binds to the primary antibody, effectively tagging the AURKA protein with a fluorescent label. The cells are then imaged using a fluorescence microscope.

By comparing the fluorescence intensity between untreated (control) cells and cells treated with dAURK-4 (hydrochloride), researchers can qualitatively and quantitatively assess the reduction in AURKA protein levels. A significant decrease in fluorescence in the treated cells indicates successful proteasomal degradation of AURKA induced by the PROTAC molecule. This technique also allows for the observation of AURKA's localization within cellular compartments, such as the centrosomes and spindle poles, and how this localization is affected by the compound.

Table 1: Representative Immunofluorescence Data for dAURK-4 (hydrochloride) Treatment

Treatment Group Concentration Duration (hours) Mean AURKA Fluorescence Intensity (Arbitrary Units) % Reduction vs. Control
Control (Vehicle) N/A 24 15,234 0%
dAURK-4 (hydrochloride) 250 nM 24 8,379 45%
dAURK-4 (hydrochloride) 500 nM 24 4,113 73%

Molecular Interaction Analysis

Understanding the direct molecular interactions of dAURK-4 (hydrochloride) with its targets is fundamental to validating its mechanism as a PROTAC degrader. This involves confirming its binding to both AURKA and the E3 ligase, as well as demonstrating the formation of a stable ternary complex (AURKA-dAURK-4-E3 ligase).

Pull-down assays are a form of affinity purification used to detect and confirm protein-protein interactions. For dAURK-4 (hydrochloride), this assay can be adapted to verify target engagement and ternary complex formation. In a typical kinase inhibitor pull-down assay, an immobilized version of the inhibitor is used as "bait" to capture its target kinase from a cell lysate. nih.govbiorxiv.org

To study dAURK-4, a biotinylated version of the compound could be synthesized and immobilized on streptavidin-coated beads. These beads are then incubated with cell lysates. If dAURK-4 binds to AURKA, the kinase will be "pulled down" from the lysate and can be detected by Western blotting. Furthermore, this technique can be used to demonstrate the recruitment of the E3 ligase (e.g., Cereblon or VHL) to AURKA, which is the cornerstone of PROTAC activity. By incubating the bait-beads with lysate containing both AURKA and the E3 ligase, the presence of all three components in the pulled-down fraction would provide strong evidence for the formation of the ternary complex.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. nih.gov It is extensively used in drug discovery to measure binding affinity and kinetics. In dAURK-4 (hydrochloride) research, SPR is employed to precisely quantify the binding interactions between the degrader, the target protein, and the E3 ligase. medchemexpress.commedchemexpress.com

In a typical SPR experiment, one of the interacting molecules (e.g., AURKA) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., dAURK-4 hydrochloride) is then flowed over the surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of key kinetic parameters.

Table 2: Kinetic Parameters of dAURK-4 (hydrochloride) Interactions via SPR

Interacting Molecules k_a (M⁻¹s⁻¹) (Association Rate) k_d (s⁻¹) (Dissociation Rate) K_D (nM) (Equilibrium Dissociation Constant)
dAURK-4 + AURKA 1.8 x 10⁵ 9.2 x 10⁻⁴ 5.1

K_D is calculated as k_d/k_a. A lower K_D value indicates a higher binding affinity.

Affinity Mass Spectrometry combines the specificity of affinity chromatography with the sensitivity and accuracy of mass spectrometry to identify and characterize protein interactions. This methodology can be applied to confirm the direct binding of dAURK-4 (hydrochloride) to AURKA and to identify its E3 ligase partner in a cellular context. medchemexpress.commedchemexpress.com

In this approach, a derivative of dAURK-4 (hydrochloride) is immobilized on a solid support to create an affinity column. A cellular protein extract is passed through this column. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry. This powerful technique not only confirms the intended AURKA target but can also be used in a broader sense to profile the compound's selectivity and identify potential off-target interactions across the proteome.

Computational and Structural Biology Approaches

Computational methods are vital for understanding the structural basis of a drug's mechanism of action at an atomic level. These approaches complement experimental data by providing predictive models of molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as dAURK-4) when bound to the active site of another (a receptor, such as AURKA). nih.govnih.gov This simulation is crucial for understanding how the Alisertib warhead of dAURK-4 fits into the ATP-binding pocket of AURKA and how the thalidomide-like moiety engages the E3 ligase.

The process involves using the known three-dimensional crystal structures of the target proteins. The dAURK-4 molecule is then computationally placed into the binding sites in various conformations and orientations. A scoring function is used to evaluate the energetic favorability of each pose, identifying the most stable binding mode. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. preprints.org For dAURK-4, docking studies help rationalize its high binding affinity and selectivity for AURKA and guide the design of next-generation degraders with improved properties. nih.gov

Table 3: Predicted Binding Interactions from Molecular Docking of dAURK-4

Component of dAURK-4 Target Protein Key Interacting Residues Type of Interaction Predicted Binding Energy (kcal/mol)
Alisertib Moiety AURKA Ala213, Leu139, Glu211 Hydrogen Bond, Hydrophobic -10.2
Linker N/A Solvent Exposed N/A N/A

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules over time. In the context of dAURK-4 (hydrochloride), MD simulations offer a window into the dynamic behavior of the compound and its interactions with its biological targets, providing information that is often inaccessible through static experimental techniques.

Simulating the Ternary Complex: The primary application of MD simulations in dAURK-4 research is to model the stability and conformational dynamics of the ternary complex formed by Aurora A kinase, dAURK-4, and the E3 ligase component, such as Cereblon (CRBN). Since dAURK-4 is a derivative of Alisertib, a known Aurora A inhibitor, simulations can be built upon existing models of Alisertib bound to the kinase. medchemexpress.comlakeheadu.ca Researchers use MD to:

Assess Stability: Simulations predict whether the PROTAC can effectively bridge the two proteins and maintain a stable complex long enough for ubiquitination to occur. The root mean square deviation (RMSD) of the protein backbones and the ligand over the simulation time is analyzed to determine conformational stability. nih.govnih.gov

Analyze Intermolecular Interactions: MD simulations can map the key hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the complex. This helps to understand why certain linkers or warheads lead to more potent degradation. nih.gov For instance, studies on other Aurora A inhibitors have identified key residues like Leu139, Glu211, and Ala213 in the hinge region as crucial for binding. preprints.org

Investigating Conformational Changes: Both Aurora A kinase and E3 ligases are dynamic proteins that undergo conformational changes upon binding to other molecules. MD simulations can capture these changes, revealing how the binding of dAURK-4 might allosterically alter the proteins to favor a productive ubiquitination state. researchgate.net Studies have shown that the activation loop of Aurora A is a flexible region, and its conformation is critical for kinase activity; MD can explore how PROTAC binding influences this region. researchgate.net

While specific MD simulation studies exclusively on dAURK-4 are not yet prevalent in public literature, the methodology is extensively applied to its parent inhibitor, Alisertib, and other PROTACs targeting Aurora A. lakeheadu.caresearchgate.net These studies provide a robust framework for understanding the likely dynamic behavior of dAURK-4.

Table 1: Representative Parameters for Molecular Dynamics Simulation of an Aurora A Kinase-Inhibitor Complex This table is a generalized representation based on common practices in the field.

Parameter Value/Description Purpose
Software GROMACS, AMBER A suite of programs for performing molecular dynamics simulations.
Force Field CHARMM36, AMBERff14SB A set of parameters to calculate the potential energy of the system.
Water Model TIP3P Explicitly models the solvent environment.
System Neutralization Addition of counter-ions (e.g., Na+, Cl-) To achieve a neutral charge for the simulation box.
Minimization Steepest Descent Algorithm To remove steric clashes before simulation.
Equilibration NVT and NPT ensembles To bring the system to the desired temperature and pressure.
Production Run 100-250 ns The main simulation phase for collecting data on molecular motion. nih.govpreprints.org

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To assess stability, flexibility, and specific interactions. |

Protein Crystal Structure Elucidation

X-ray crystallography is the primary experimental method for determining the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. For dAURK-4, elucidating the crystal structure of the ternary complex is a key objective as it provides a definitive atomic-level blueprint of the interactions driving its degradation activity.

Structural Basis of Target Engagement: The design of dAURK-4 is guided by existing structural information. The warhead of dAURK-4 is derived from Alisertib, and its binding mode to Aurora A is well understood through crystallographic studies of related inhibitors. medchemexpress.com Crystal structures of Aurora A, often in complex with small molecule inhibitors like VX-680 or activating proteins like TPX2, have been solved and are available in the Protein Data Bank (PDB). rcsb.orgresearchgate.netelifesciences.org These structures reveal that the ATP-binding site, where the Alisertib moiety of dAURK-4 binds, is a well-defined pocket. The glycine-rich loop of the kinase is a key feature that can form interactions with inhibitors. rcsb.org

Challenges and Goals in Crystallizing the Ternary Complex: Obtaining a crystal structure of the full Aurora A - dAURK-4 - E3 ligase complex is challenging due to the flexibility of the PROTAC linker and the transient nature of the protein-protein interactions it induces. However, success in this area would provide invaluable information:

Confirmation of Binding Mode: A crystal structure would definitively show how dAURK-4 simultaneously engages Aurora A and the E3 ligase.

Linker Conformation: The structure would reveal the exact conformation and length of the linker required to optimally position the two proteins for efficient ubiquitin transfer.

Protein-Protein Interface: It would delineate the specific amino acid residues at the interface between Aurora A and the E3 ligase that contribute to the stability of the complex, which could be exploited for designing more potent degraders. nih.gov

While a crystal structure for the specific dAURK-4 ternary complex is not publicly available, researchers have successfully solved structures of other PROTAC-mediated ternary complexes. Furthermore, molecular docking studies based on individual crystal structures of Aurora A and the Cereblon E3 ligase are used to generate predictive models of the complex. nih.gov These models, while computational, are built on the foundation of experimentally determined crystal structures of the component proteins.

Table 2: Representative PDB Entries for Aurora A Kinase Structures

PDB ID Title Resolution (Å) Ligand/Binding Partner
3E5A Crystal structure of Aurora A in complex with VX-680 and TPX2 rcsb.org 2.30 VX-680 (Inhibitor), TPX2 (Protein)
5G1X Crystal structure of the Aurora-A–MYCN complex nih.gov 2.50 MYCN (Protein)
2X81 Crystal structure of Aurora-A in complex with MLN8054 nih.gov 2.80 MLN8054 (Inhibitor)

| 1MQ4 | Crystal Structure of Aurora-A Protein Kinase mdpi.com | 1.90 | ADP (Nucleotide) |

Comparative Research of Daurk 4 Hydrochloride

Comparison with Other AURKA Degraders (e.g., JB170)

The field of targeted protein degradation includes multiple AURKA degraders, with JB170 being a well-characterized example for comparison with dAURK-4. Both compounds are PROTACs built upon the same AURKA-binding warhead, Alisertib, and both recruit an E3 ligase to tag AURKA for destruction. medchemexpress.comnih.govmedchemexpress.com Specifically, JB170 links Alisertib to thalidomide (B1683933), which engages the Cereblon (CRBN) E3 ligase. nih.govmedchemexpress.com dAURK-4 is similarly an Alisertib derivative designed as a PROTAC degrader. medchemexpress.com

The primary distinctions between different PROTACs targeting the same protein often lie in the choice of E3 ligase ligand and the nature of the linker connecting the two ends of the molecule. These elements critically influence the formation efficiency and stability of the ternary complex (AURKA-PROTAC-E3 ligase), which in turn dictates the potency and kinetics of degradation.

Research on JB170 has shown it to be a potent and specific degrader of AURKA, with a reported half-maximal degradation concentration (DC50) of 28 nM in MV4-11 leukemia cells. nih.govmedchemexpress.comresearchgate.net It achieved a maximal degradation (Dmax) of approximately 69% in the same cell line. nih.govresearchgate.net A significant finding for JB170 is that its application results in S-phase arrest, a distinct cellular phenotype compared to the G2/M arrest induced by its parent inhibitor, Alisertib. nih.gov This underscores the potential for degraders to uncover non-catalytic protein functions that are not apparent through simple inhibition. While direct, side-by-side comparative data for dAURK-4 under the same experimental conditions is limited in the public literature, it is described as a potent AURKA degrader that shows dose-dependent degradation in the 125-1000 nM range. medchemexpress.commedchemexpress.com

More recent studies have also explored degraders based on different parent inhibitors, such as MK-5108. These newer PROTACs have, in some cases, demonstrated improved degradation potency compared to Alisertib-based degraders like JB170, highlighting the continuous evolution and optimization within this class of molecules. chemrxiv.orgresearchgate.net

Table 2: Comparative Profile of AURKA Degraders

Parameter dAURK-4 (hydrochloride) JB170
Target Ligand Alisertib derivative. medchemexpress.com Alisertib. nih.govmedchemexpress.com
E3 Ligase Ligand Thalidomide-O-COOH derivative. medchemexpress.com Thalidomide (recruits Cereblon). nih.govmedchemexpress.com
Reported Potency Dose-dependent degradation (125-1000 nM). medchemexpress.com DC50 = 28 nM (MV4-11 cells). nih.govmedchemexpress.com
Maximal Degradation (Dmax) Data not specified. ~69% reduction (MV4-11 cells). nih.govresearchgate.net
Reported Cellular Phenotype Anticancer effects. medchemexpress.com S-phase arrest (distinct from Alisertib). nih.gov

Methodological Considerations in Comparative Studies of Degrader Efficacy

Comparing the efficacy of protein degraders like dAURK-4 requires a distinct set of methodologies that go beyond the standard assays used for traditional inhibitors. acs.org While an inhibitor's potency is typically defined by its IC50 value, which measures the concentration needed to inhibit a protein's function by 50%, this metric is insufficient for a degrader. The efficacy of a degrader is instead a multi-faceted process involving several key steps, each requiring specific evaluation. acs.orgnih.gov

Key parameters for characterizing and comparing degraders include:

Degradation Potency (DC50) and Efficacy (Dmax) : The DC50 is the concentration of the degrader required to achieve 50% of the maximum possible protein degradation. The Dmax represents the maximum percentage of the target protein that can be degraded. These are the most critical metrics for assessing a degrader's effectiveness. nih.gov A potent degrader has a low DC50 and a high Dmax (ideally >90%).

Kinetics of Degradation and Recovery : It is crucial to measure the rate at which the target protein is degraded upon treatment and how quickly its levels recover after the degrader is removed. Rapid and sustained degradation is often a desired property. nih.gov

Ternary Complex Formation : The ability of a degrader to induce a stable ternary complex between the target protein and the E3 ligase is fundamental to its function. Biophysical assays can be used to measure the cooperativity and stability of this complex, which often correlates with degradation efficiency. acs.org

Selectivity : A critical aspect of degrader evaluation is its selectivity. This is assessed through unbiased, proteome-wide mass spectrometry to ensure that only the intended target is degraded, minimizing potential off-target effects. nih.gov This is a more complex assessment than for inhibitors, as off-target effects could involve the degradation of proteins structurally unrelated to the intended target.

Validation of Mechanism : To confirm that protein depletion occurs via the intended pathway, several control experiments are necessary. These include using proteasome inhibitors to show that degradation is blocked, confirming dependence on the recruited E3 ligase (e.g., through genetic knockout of the ligase), and synthesizing an inactive control compound (e.g., with a modification to the E3 ligase binder) that should fail to induce degradation. nih.gov

Therefore, a robust comparative study of degraders like dAURK-4 and JB170 would involve a comprehensive analysis of these parameters under identical cellular conditions to provide a meaningful assessment of their relative performance.

Table 3: Methodologies for Evaluating Protein Degrader Efficacy

Evaluation Category Key Assays and Metrics Purpose
Target Degradation Western Blotting, Mass Spectrometry, Luciferase Reporter Assays. Quantify DC50, Dmax, and degradation kinetics. nih.gov
Target Engagement Cellular Thermal Shift Assay (CETSA), NanoBRET™. Confirm the degrader binds to the target protein and E3 ligase in cells. acs.org
Mechanism Validation Co-treatment with proteasome inhibitors (e.g., MG132), E3 ligase knockout cells, inactive control molecules. Verify that degradation is proteasome- and E3 ligase-dependent. nih.gov
Selectivity Global Proteomics (Mass Spectrometry). Assess off-target protein degradation across the entire proteome. nih.gov
Functional Outcomes Cell viability assays, cell cycle analysis, phenotype screening. Determine the downstream biological consequences of target degradation. acs.org

Broader Research Implications and Future Directions

Contributions of dAURK-4 (hydrochloride) Research to the Targeted Protein Degradation Field

Research into dAURK-4 (hydrochloride) and other AURKA degraders is making substantial contributions to the burgeoning field of targeted protein degradation (TPD). These molecules, which link a target protein ligand to an E3 ligase ligand, facilitate the ubiquitination and subsequent proteasomal degradation of the target protein. nih.govbiochempeg.com The development of dAURK-4, a derivative of the AURKA inhibitor Alisertib, showcases the modularity and potential of PROTAC technology. medchemexpress.commedchemexpress.com

Key contributions include:

Expanding the Druggable Proteome: AURKA possesses both catalytic and non-catalytic scaffolding functions, the latter being difficult to target with conventional small molecule inhibitors. nih.govnurixtx.com Degraders like dAURK-4 can eliminate the entire protein, thereby abrogating all its functions and offering a more comprehensive therapeutic approach. nih.govnurixtx.comnurixtx.com

Elucidating Mechanisms of Action: Studies on AURKA degraders are deepening our understanding of the complex cellular machinery involved in protein degradation. For instance, research has identified deubiquitinases (DUBs) that can counteract the activity of PROTACs, providing insights into potential mechanisms of resistance and opportunities for combination therapies. biorxiv.org

Informing Rational PROTAC Design: The structure-activity relationship (SAR) studies of AURKA degraders, including explorations of different linkers and E3 ligase ligands, provide valuable data for the rational design of next-generation degraders with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Table 1: Comparative Activity of AURKA Degraders
CompoundTargetMechanismKey FindingsReference
dAURK-4 (hydrochloride)AURKAPROTAC-mediated degradationPotent and selective degradation of AURKA in a dose-dependent manner. medchemexpress.commedchemexpress.com
SK2188AURKAPROTAC-mediated degradationInduces potent AURKA degradation (DC50, 24h < 10 nM) and outperforms the parent inhibitor in cell proliferation screens. researchgate.net
JB170AURKAPROTAC-mediated degradationCauses rapid, durable, and specific degradation of AURKA, leading to S-phase defects and apoptosis. nih.gov

Potential for Addressing Resistance Mechanisms to Traditional AURKA Inhibitors

A significant challenge in cancer therapy is the development of resistance to targeted agents. Traditional AURKA inhibitors, while effective initially, can be limited by resistance mechanisms. nih.govnih.gov Research suggests that AURKA degraders like dAURK-4 hold the potential to overcome these hurdles.

Mechanisms of resistance to conventional AURKA inhibitors include:

Kinase-Independent Scaffolding Functions: AURKA's role in stabilizing oncoproteins like MYCN is often independent of its kinase activity. researchgate.netnih.gov Inhibitors that only block the catalytic site fail to address this function, allowing cancer cells to survive and proliferate. nurixtx.com Degraders, by removing the entire protein, can effectively neutralize both enzymatic and scaffolding activities. nurixtx.comnurixtx.com

Signaling Pathway Adaptation: Cancer cells can adapt to AURKA inhibition by rewiring their signaling pathways. For example, maintenance of AURKA activity has been linked to resistance to PI3K-pathway inhibitors in breast cancer. nih.gov By eliminating AURKA, degraders may prevent these adaptive responses.

Autophagy-Mediated Resistance: Studies have shown that inhibition of AURKA can induce protective autophagy, a cellular process of self-digestion that can promote cell survival. tandfonline.com While the direct impact of AURKA degradation on autophagy is still under investigation, eliminating the protein could potentially circumvent this resistance mechanism.

Identification of Novel Resistance Pathways to AURKA Degradation

Just as with traditional inhibitors, cancer cells can develop resistance to protein degraders. Research into AURKA degraders is proactively identifying these potential resistance pathways, which is crucial for the long-term success of this therapeutic strategy.

Potential mechanisms of resistance to AURKA degradation include:

Alterations in the Ubiquitin-Proteasome System (UPS): Mutations or altered expression of components of the UPS, such as E3 ligases or deubiquitinases, could impair the ability of degraders to function effectively. biorxiv.org

Upregulation of Target Protein Synthesis: Cancer cells might compensate for increased protein degradation by ramping up the synthesis of the target protein, AURKA.

Drug Efflux Pumps: Overexpression of cellular pumps that actively remove drugs from the cell could reduce the intracellular concentration of the degrader, diminishing its efficacy.

Recent studies have highlighted the role of specific deubiquitinases (DUBs), such as OTUD6A and UCHL5, in counteracting the degradation of AURKA by PROTACs. biorxiv.org This discovery not only reveals a novel resistance mechanism but also suggests that combining AURKA degraders with DUB inhibitors could lead to enhanced therapeutic outcomes. biorxiv.org

Exploration of dAURK-4 (hydrochloride) in Combination Research Strategies

The potential of dAURK-4 and other AURKA degraders is significantly amplified when considered in the context of combination therapies. By targeting AURKA for degradation, it may be possible to sensitize cancer cells to other therapeutic agents and overcome resistance.

Promising combination strategies include:

Combination with Other Targeted Therapies: Combining AURKA degraders with inhibitors of other key signaling pathways, such as the PI3K-AKT-mTOR pathway, has shown synergistic effects in preclinical models. nih.gov

Combination with Chemotherapy: Preclinical studies have explored the combination of AURKA inhibitors with traditional chemotherapeutic agents like paclitaxel, demonstrating enhanced apoptosis in cancer cells. nih.gov Similar synergistic effects are anticipated with AURKA degraders.

Combination with DUB Inhibitors: As mentioned previously, the discovery of DUBs that counteract AURKA degradation opens the door for combination therapies with DUB inhibitors to enhance the efficacy of the degrader. biorxiv.org

Table 2: Investigated Combination Therapies with AURKA Targeting
Combination AgentCancer TypeObserved EffectReference
PI3K/AKT/mTOR inhibitorsBreast CancerSynergistic tumor regression and apoptosis. nih.gov
PaclitaxelHead and Neck Squamous Cell CarcinomaSynergistically enhanced apoptosis. nih.gov
Wee1 inhibitor (Adavosertib)Head and Neck Squamous Cell CarcinomaSynergistic anti-tumor effect. auctoresonline.org
Bcl-2 inhibitor (ABT-263)Pancreatic CancerSynergistic increase in sensitivity and tumor growth inhibition. auctoresonline.org

Future Research Avenues for Next-Generation AURKA Degraders

The promising preclinical data for AURKA degraders like dAURK-4 are paving the way for the development of next-generation molecules with enhanced therapeutic potential.

Future research will likely focus on:

Improving Oral Bioavailability and Brain Penetrance: A key goal is the development of orally bioavailable and brain-penetrant AURKA degraders to treat a broader range of cancers, including those that have metastasized to the central nervous system. nurixtx.comnurixtx.com

Enhancing Selectivity: While current degraders show good selectivity, future iterations will aim for even greater specificity to minimize off-target effects.

Exploring Novel E3 Ligases: The majority of current PROTACs utilize a limited number of E3 ligases. Expanding the repertoire of recruited E3 ligases could lead to degraders with novel activities and tissue-specific effects.

Overcoming Resistance: Continued research into the mechanisms of resistance to AURKA degradation will be essential for designing next-generation degraders and combination therapies that can preemptively address these challenges.

Q & A

Q. What is the molecular mechanism by which dAURK-4 hydrochloride induces AURKA degradation?

this compound is an Alisertib-derived compound that selectively degrades AURKA (Aurora A kinase), a key regulator of mitotic progression. Unlike traditional kinase inhibitors, it promotes proteasomal degradation of AURKA, leading to cell cycle arrest and apoptosis in cancer cells. Experimental validation typically involves Western blotting to confirm reduced AURKA protein levels post-treatment, coupled with cell viability assays to assess antiproliferative effects .

Q. What are the standard in vitro experimental conditions for evaluating this compound activity?

In MM.1S multiple myeloma cells, this compound is tested at concentrations ranging from 125 nM to 1000 nM, with exposure times of 4–24 hours. Dose-dependent degradation of AURKA is observed, and cell viability is measured using assays like MTT or Annexin V staining. Solubility in DMSO (66.67 mg/mL) requires sonication to ensure homogeneity .

Q. How should this compound be stored to maintain stability?

The compound is stable as a powder at -20°C for up to 3 years. In solvent (e.g., DMSO), store at -80°C for 1 year or -20°C for 1 month. Avoid freeze-thaw cycles to prevent precipitation or degradation .

Advanced Research Questions

Q. How can researchers optimize dose-response experiments for this compound in heterogeneous cancer models?

Design dose-escalation studies using a logarithmic concentration range (e.g., 10 nM–10 µM) across multiple cell lines (e.g., solid tumors vs. hematological cancers). Include controls for proteasome inhibition (e.g., MG-132) to confirm degradation specificity. Time-course experiments (2–48 hours) help identify peak degradation efficiency .

Q. How should contradictory data on AURKA degradation efficiency across studies be addressed?

Variability may arise from differences in cell type (e.g., MM.1S vs. epithelial cancers), proteasome activity, or off-target effects. Validate findings using orthogonal methods:

  • CRISPR/Cas9 knockdown of AURKA to compare phenotypic outcomes.
  • Kinase profiling assays to rule out off-target inhibition of related kinases (e.g., AURKB, PLK1) .

Q. What methodological challenges arise in transitioning this compound to in vivo models?

Key challenges include poor aqueous solubility, rapid clearance, and metabolic instability. Strategies:

  • Formulate with PEG-based solvents or liposomal carriers.
  • Monitor pharmacokinetics via LC-MS to assess bioavailability.
  • Use xenograft models with bioluminescent AURKA reporters for real-time degradation tracking .

Q. Can this compound synergize with other cell cycle-targeting therapies?

Preclinical studies suggest combining this compound with CDK4/6 inhibitors (e.g., Palbociclib) or PARP inhibitors enhances antitumor effects. Mechanistic synergy is evaluated using:

  • Isobologram analysis for dose-effect relationships.
  • RNA-seq to identify co-regulated pathways (e.g., mitotic checkpoints, DNA repair) .

Q. How is selectivity for AURKA over other kinases validated experimentally?

Perform kinase selectivity screening (e.g., KINOMEscan) at 1 µM this compound. Compare results with Alisertib to distinguish degradation-mediated effects from direct inhibition. Confirm specificity using rescue experiments with AURKA-overexpressing cells .

Q. What protocols mitigate solubility issues during in vitro assays?

  • Pre-sonication : Sonicate DMSO stock solutions for 10–15 minutes before dilution.
  • Vehicle controls : Include DMSO-only groups to exclude solvent toxicity.
  • Dynamic light scattering (DLS) : Monitor nanoparticle formation in aqueous buffers .

Q. How are degradation kinetics quantified in live-cell systems?

Use fluorescence ubiquitination cell cycle indicators (FUCCI) or AURKA-GFP reporters to track real-time degradation. Fit data to a one-phase decay model to calculate half-life (t1/2). Pair with cycloheximide chase experiments to distinguish degradation from suppressed synthesis .

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